molecular formula C13H10F3N5O2 B3087101 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1171045-38-7

5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B3087101
CAS No.: 1171045-38-7
M. Wt: 325.25 g/mol
InChI Key: IISOMUKZQRFABJ-UHFFFAOYSA-N
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Description

5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a useful research compound. Its molecular formula is C13H10F3N5O2 and its molecular weight is 325.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring system that contributes to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and biological potency.

Property Value
Molecular Formula C11H9F3N4O2
Molecular Weight 292.21 g/mol
CAS Number 1622908-18-2

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited an IC50 value of 0.01 µM, indicating high potency against this cell line.
  • NCI-H460 (Lung Cancer) : Demonstrated an IC50 of 0.03 µM.
  • SF-268 (Brain Cancer) : An IC50 value of 31.5 µM was recorded, suggesting moderate effectiveness.

These findings suggest that the compound may act through multiple pathways to inhibit cancer cell proliferation.

The mechanism by which this compound exerts its anticancer effects involves several key actions:

  • Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, a critical regulator of cell division, with an IC50 of 0.16 µM .
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is essential for eliminating malignant cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines.

Cell Line IC50 (µM)
MCF70.01
NCI-H4600.03
SF-26831.5

Study 2: Mechanistic Insights

Another investigation explored the molecular pathways affected by the compound. The results demonstrated that treatment with the compound led to increased levels of apoptotic markers such as caspase-3 and PARP cleavage in treated cells compared to controls.

Properties

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5O2/c1-6-7(5-20(2)18-6)8-3-9(12(22)23)21-11(17-8)4-10(19-21)13(14,15)16/h3-5H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISOMUKZQRFABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.